![molecular formula C19H22N2O4 B2797581 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921791-98-2](/img/structure/B2797581.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing different functional groups or building the ring structures. Common methods for synthesizing benzoxazepines involve cyclization reactions, where a linear precursor molecule is transformed into a cyclic structure . The specifics would depend on the exact structure of the compound.Chemical Reactions Analysis
The reactivity of the compound would depend on its exact structure. Generally, benzoxazepines can participate in a variety of reactions. For example, they can undergo substitution reactions, where one atom or group of atoms is replaced by another . The furan ring is an aromatic structure, and its reactivity is characterized by electrophilic aromatic substitution .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Compound Development
Morita-Baylis-Hillman Reaction
Ahn, S. et al. (2012) demonstrated a synthetic method for dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates and methyl 2-(2-carbomethoxybenzo[b]furan-3-yl)propanoates via an intramolecular conjugate displacement reaction. This method highlights the versatility of synthesizing benzoxepine and furan derivatives, which are structurally related to the compound of interest (Ahn, S., Jang, S., Kim, Y. K., & Lee, K., 2012).
Benzimidazole Fused-1,4-Oxazepines Synthesis
Almansour, A. et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into the synthesis and characterization of fused heterocyclic systems. These studies are crucial for understanding the structural and electronic properties of complex heterocycles (Almansour, A., Arumugam, N., Kumar, R. S., Soliman, S., Altaf, M., & Ghabbour, H., 2016).
Chemical Reactivity and Transformation
- Cascade Transformations: Ukhin, L. et al. (2015) explored cascade transformations of 3-(2-aminophenylamino)-5,5-dimethyl-2-cyclohexen-1-one, leading to complex structures demonstrating the potential for chemical reactivity and transformation studies in related compounds (Ukhin, L., Suponitsky, K., Shepelenko, E. N., Belousova, L. V., Popova, O. S., & Borodkin, G., 2015).
Novel Compound Synthesis
- Enaminone Precursors for Azines: Sanad, S. & Mekky, A. E. M. (2018) reported on enaminone compounds incorporating a dibromobenzofuran moiety as versatile precursors for novel azines, highlighting the synthesis of complex molecules with potential biological applications (Sanad, S. & Mekky, A. E. M., 2018).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-9-21-14-11-13(20-17(22)16-6-5-10-24-16)7-8-15(14)25-12-19(2,3)18(21)23/h5-8,10-11H,4,9,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVAODVKAFVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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